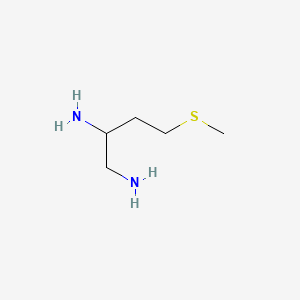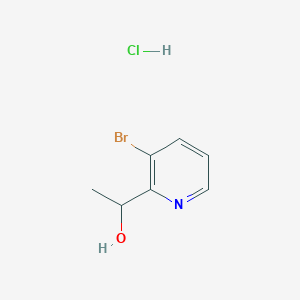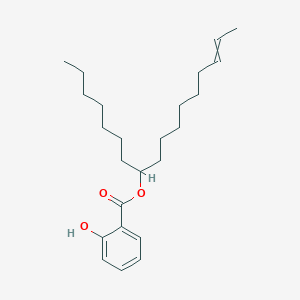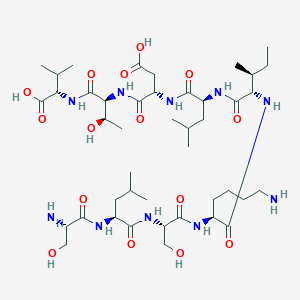
4-Oxo Ticlopidine-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxo Ticlopidine-d4 is a labeled analogue of 4-Oxo Ticlopidine, which is a metabolite of Ticlopidine. The compound has the molecular formula C14H8D4ClNOS and a molecular weight of 281.79. It is primarily used in research settings, particularly in the field of proteomics .
Métodos De Preparación
The preparation of 4-Oxo Ticlopidine-d4 generally involves deuterium-labeled organic synthesis techniques. Specific synthetic routes and reaction conditions can be found in specialized literature or patent documents. Industrial production methods for this compound are not widely documented, indicating that it is primarily synthesized for research purposes rather than large-scale industrial use.
Análisis De Reacciones Químicas
4-Oxo Ticlopidine-d4 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are typically detailed in specialized chemical literature. The major products formed from these reactions depend on the specific reagents and conditions employed .
Aplicaciones Científicas De Investigación
4-Oxo Ticlopidine-d4 is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reference compound in mass spectrometry and other analytical techniques. In biology and medicine, it is studied for its potential effects on various biological pathways and its role as a metabolite of Ticlopidine .
Mecanismo De Acción
The mechanism of action of 4-Oxo Ticlopidine-d4 is closely related to that of Ticlopidine. Ticlopidine is a prodrug that is metabolized to an active form, which blocks the adenosine diphosphate receptor involved in glycoprotein GPIIb/IIIa receptor activation, leading to platelet aggregation. This inhibition involves a defect in the mobilization from the storage sites of the platelet granules to the outer membrane .
Propiedades
Fórmula molecular |
C14H12ClNOS |
|---|---|
Peso molecular |
281.79 g/mol |
Nombre IUPAC |
5-[(2-chloro-3,4,5,6-tetradeuteriophenyl)methyl]-6,7-dihydrothieno[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C14H12ClNOS/c15-12-4-2-1-3-10(12)9-16-7-5-13-11(14(16)17)6-8-18-13/h1-4,6,8H,5,7,9H2/i1D,2D,3D,4D |
Clave InChI |
KQQBLQBNIVSMLU-RHQRLBAQSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])CN2CCC3=C(C2=O)C=CS3)Cl)[2H])[2H] |
SMILES canónico |
C1CN(C(=O)C2=C1SC=C2)CC3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![disodium;6-hydroxy-5-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12431697.png)


![2-(hydroxymethyl)-6-[[(1S,9R,14R)-14-hydroxy-5,5,9,14-tetramethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]oxane-3,4,5-triol](/img/structure/B12431714.png)

![{5-[2-Amino-5-(2,2-dimethylpropionyl)thiazol-4-yl]-furan-2-yl}phosphonic acid](/img/structure/B12431728.png)



